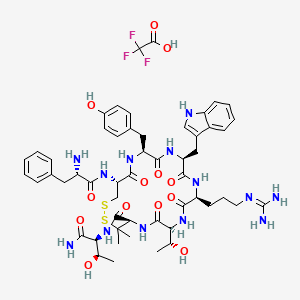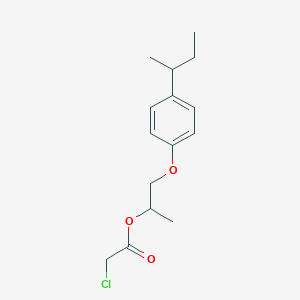
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-efficiency.
Chemical Reactions Analysis
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 1-(4-Butan-2-ylphenoxy)propan-2-ol and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate can be compared with similar compounds such as:
- 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate
- 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo.
Properties
CAS No. |
5436-97-5 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C15H21ClO3/c1-4-11(2)13-5-7-14(8-6-13)18-10-12(3)19-15(17)9-16/h5-8,11-12H,4,9-10H2,1-3H3 |
InChI Key |
OVKJZUVERCWXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




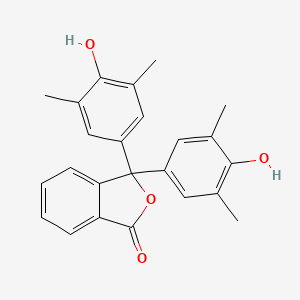
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
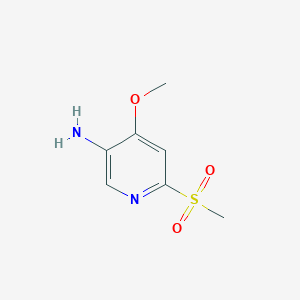
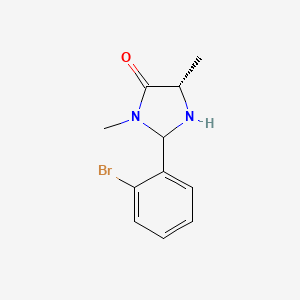




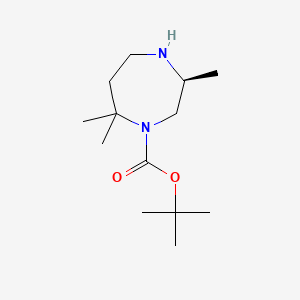
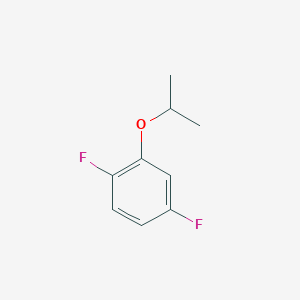
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
